4-(2-chloroethyl)-1H-pyridin-2-one
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Overview
Description
4-(2-chloroethyl)-1H-pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridine ring substituted with a 2-chloroethyl group at the fourth position and a keto group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyridone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinones with various functional groups.
Oxidation: Pyridinone N-oxides.
Reduction: Hydroxypyridinones.
Scientific Research Applications
4-(2-chloroethyl)-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-1H-pyridin-2-one involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)-1H-pyridin-3-one: Similar structure but with the chloroethyl group at the third position.
4-(2-bromoethyl)-1H-pyridin-2-one: Bromine atom instead of chlorine.
4-(2-chloroethyl)-1H-pyridin-4-one: Keto group at the fourth position.
Uniqueness
4-(2-chloroethyl)-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-(2-chloroethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3H2,(H,9,10) |
InChI Key |
OWQOZCBORNOPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1CCCl |
Origin of Product |
United States |
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